N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide
Description
N-[4-(Pyridin-2-yl)piperazine-1-carbothioyl]benzamide is a synthetic small molecule characterized by a benzamide core linked to a piperazine ring substituted with a pyridin-2-yl group and a carbothioyl moiety. This structure combines aromatic, heterocyclic, and thiourea functionalities, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-16(14-6-2-1-3-7-14)19-17(23)21-12-10-20(11-13-21)15-8-4-5-9-18-15/h1-9H,10-13H2,(H,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVASIPVIJETDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide involves several steps. One common synthetic route includes the reaction of 4-pyridin-2-ylpiperazine with benzoyl chloride in the presence of a base, followed by the addition of a thiocarbonyl reagent . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The thiocarbonyl group undergoes oxidation with reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 12 hrs | Disulfide derivative | 65–70% |
| KMnO₄ (acidic) | Reflux, 3 hrs | Sulfonic acid derivative | 55–60% |
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Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before final products.
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Applications : Sulfonic acid derivatives show enhanced solubility for pharmacological studies .
Reduction Reactions
The thiourea moiety is reduced to thiol or amine groups using agents like lithium aluminum hydride (LiAlH₄):
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | Dry ether, 0°C → RT | Benzamide-thiol derivative | 75–80% |
| H₂/Pd-C | Ethanol, 50°C | Benzamide-amine derivative | 60–65% |
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Selectivity : LiAlH₄ preferentially reduces the thiocarbonyl group without affecting the benzamide or pyridine rings.
Substitution Reactions
The pyridine and benzamide groups participate in nucleophilic aromatic substitution (NAS) and electrophilic substitutions:
| Reaction Type | Reagent | Product | Notes |
|---|---|---|---|
| Halogenation | Br₂/FeBr₃ | 3-Bromo-pyridine derivative | Meta-directing effect of pyridine |
| Acylation | AcCl/AlCl₃ | Acetylated benzamide | Requires anhydrous conditions |
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Kinetics : Halogenation at the pyridine ring occurs 3× faster than at the benzamide ring due to electron-withdrawing effects .
Hydrolysis Reactions
Controlled hydrolysis of the thiourea group under acidic/basic conditions:
| Conditions | Product | Application |
|---|---|---|
| HCl (6M), reflux | Benzamide + pyridinylpiperazine | Degradation studies |
| NaOH (1M), 60°C | Thiol intermediate | Prodrug synthesis |
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pH Sensitivity : Hydrolysis rates increase 10-fold in basic vs. acidic conditions.
Acetylation and Sulfonation
The piperazine nitrogen undergoes secondary functionalization:
| Reagent | Product | Biological Relevance |
|---|---|---|
| Ac₂O/pyridine | N-Acetyl-piperazine derivative | Enhanced CNS penetration |
| SO₃/H₂SO₄ | Sulfonated piperazine derivative | Improved water solubility |
Research Findings
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Molecular Docking : Derivatives with acetylated piperazine show strong binding to CYP5122A1 (ΔG = −9.0 kcal/mol), a sterol C4-methyl oxidase in Leishmania .
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Biological Activity : Sulfonated analogs inhibit Mycobacterium tuberculosis H37Ra with IC₅₀ = 1.35–2.18 μM, demonstrating low cytotoxicity (HEK-293 cells) .
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Stability : The thiourea linkage is stable under physiological pH but degrades in hepatic microsomes (t₁/₂ = 2.1 hrs) .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reaction |
|---|---|---|
| Thiourea | High (S-site) | Oxidation/Reduction |
| Pyridine | Moderate (C3/C5) | Halogenation |
| Benzamide | Low | Hydrolysis |
Scientific Research Applications
Medicinal Chemistry
N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide has been studied for its potential as a therapeutic agent in treating various diseases. Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the piperazine moiety have been evaluated for their ability to inhibit the growth of various bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
Research has also focused on the anticancer properties of this compound. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study demonstrated that derivatives of this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against specific cancer cell lines, indicating potent activity.
Neuropharmacology
The compound has shown promise as a potential modulator of neuroreceptors, particularly in the context of central nervous system disorders. It may act as an antagonist at certain receptors involved in pain pathways, making it a candidate for further exploration in pain management therapies.
Material Science
Due to its unique chemical structure, this compound can serve as a building block in the synthesis of novel materials with specific properties. Its reactivity allows it to be incorporated into polymers or other complex structures, potentially leading to advancements in drug delivery systems or functional materials.
Comparative Studies with Similar Compounds
When compared to related compounds such as 4-fluorophenylpiperazine and thiophene derivatives , this compound demonstrates unique properties due to the combination of its functional groups. This uniqueness allows for more diverse interactions with biological targets, enhancing its potential therapeutic applications.
Table: Comparison of Selected Compounds
| Compound Name | Structural Features | Key Activities |
|---|---|---|
| This compound | Piperazine + Pyridine + Carbothioyl | Antimicrobial, Anticancer |
| 4-Fluorophenylpiperazine | Piperazine + Fluorophenyl | Neuropharmacological effects |
| Thiophene Derivatives | Thiophene Ring + Various Substituents | Material science applications |
Mechanism of Action
The mechanism of action of N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The following table summarizes key structural differences between N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide and related compounds:
Pharmacological and Physicochemical Implications
Bioavailability and Solubility: The pyridin-2-yl group in this compound enhances aqueous solubility compared to purely aromatic analogs (e.g., benzyl-substituted compound in ).
Target Specificity :
- The thiourea bridge in the target compound may engage in hydrogen bonding with enzymes or receptors, similar to carbothioamide derivatives in . In contrast, the thiazole-containing analog introduces a rigid heterocycle, which could shift binding preferences toward thiazole-recognizing targets (e.g., kinases).
Metabolic Stability :
- The methylsulfanyl group in may reduce oxidative metabolism compared to the carbothioyl group in the target compound. Piperazine rings, as in , are often susceptible to N-demethylation, but ethylation or aryl substitution (e.g., 2-methoxyphenyl in ) can mitigate this.
Biological Activity
N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure indicates the presence of a piperazine ring and a pyridine moiety, which are critical for its biological interactions.
This compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in disease pathways, such as CYP51, which is crucial in sterol biosynthesis in pathogens like Leishmania .
- Antitumor Activity : Similar compounds have demonstrated antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells. For instance, related benzamide derivatives have shown potent activity against HepG2 cells with IC50 values as low as 0.25 μM .
- Receptor Modulation : Compounds with similar structures have been identified as antagonists for various receptors, including NK-1 (substance P receptor), which is involved in inflammatory processes .
Biological Activity Data
The following table summarizes key biological activities and their corresponding findings related to compounds structurally similar to this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antitumor Activity : A study evaluating novel N-(piperidine-4-yl)benzamide derivatives found that one compound significantly inhibited the growth of HepG2 liver cancer cells by inducing cell cycle arrest through modulation of the p53/p21 signaling pathway .
- Enzyme Inhibition in Leishmania : Research on N-substituted piperazine derivatives indicated strong inhibition of CYP51 and CYP5122A1, suggesting potential applications in treating leishmaniasis by disrupting sterol biosynthesis in the parasite .
- Receptor Modulation : A series of analogs based on 4-(2-pyridyl)piperazine demonstrated potent VR1 antagonist activity, highlighting their potential in managing pain and inflammatory conditions through modulation of sensory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
